![molecular formula C19H26Cl3N3O3S B11989056 Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate is a complex organic compound with a unique structure that includes a trichloromethyl group, an octanoylamino group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the preparation of the trichloromethyl intermediate. This can be achieved by reacting trichloromethyl compounds with appropriate amines under controlled conditions.
Introduction of the Octanoylamino Group: The next step involves the introduction of the octanoylamino group. This is usually done by reacting the intermediate with octanoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with methyl benzoate. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the use of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. This might include the use of continuous flow reactors and automated systems to monitor and adjust reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The octanoylamino group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[({[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(4-fluorobenzoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(2-methylbenzoylamino)ethyl]amino}carbothioyl)amino]benzoate
Uniqueness
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the octanoylamino group, which imparts distinct lipophilic properties. This makes it more effective in penetrating lipid membranes, potentially enhancing its biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H26Cl3N3O3S |
|---|---|
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
methyl 2-[[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H26Cl3N3O3S/c1-3-4-5-6-7-12-15(26)24-17(19(20,21)22)25-18(29)23-14-11-9-8-10-13(14)16(27)28-2/h8-11,17H,3-7,12H2,1-2H3,(H,24,26)(H2,23,25,29) |
InChI-Schlüssel |
UHQLHGAVQFLSDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



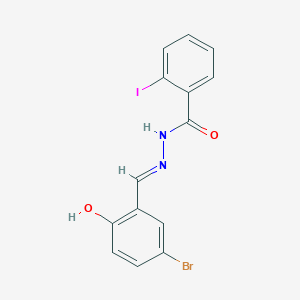
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
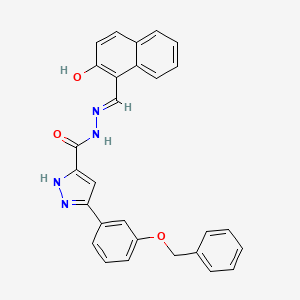
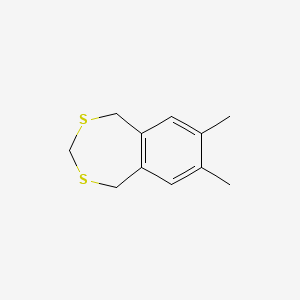
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)

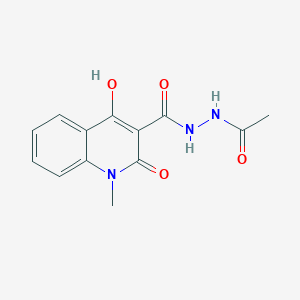
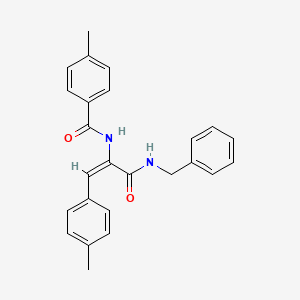
![4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate](/img/structure/B11989008.png)
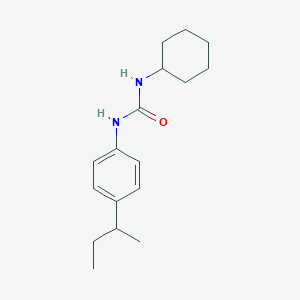
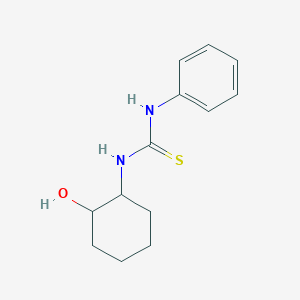
![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11989049.png)
